4-Ethylphenylmethylsulfone
Description
4-Ethylphenylmethylsulfone (CAS: sc-323131) is an organosulfur compound with the molecular structure (4-ethylphenyl)-S(O)₂-CH₃, consisting of a sulfonyl group (-SO₂-) bonded to a methyl group and a 4-ethylphenyl moiety. Sulfones are characterized by their electron-withdrawing sulfonyl group, which imparts stability and influences reactivity in organic synthesis.
Properties
IUPAC Name |
1-ethyl-4-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXCCEDMMZBTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300839 | |
| Record name | 1-Ethyl-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31218-79-8 | |
| Record name | 1-Ethyl-4-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31218-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylphenylmethylsulfone can be synthesized through several methods. One common approach involves the sulfonation of 4-ethylphenylmethane using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfone group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenylmethylsulfone undergoes various chemical reactions, including:
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-Ethylphenylmethylsulfone is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethylphenylmethylsulfone involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfone group can participate in redox reactions, influencing cellular processes and pathways. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules, potentially altering their function .
Comparison with Similar Compounds
Ethyl 2-(4-Methylphenylsulfonyl)acetate
Structure : Ethyl ester derivative with a 4-methylphenylsulfonyl group.
Key Differences :
- Substituents : Contains a methylphenyl group and an ethyl ester, making it more reactive in nucleophilic substitutions due to the ester’s leaving group capability.
- Applications: Likely used as a synthetic intermediate for preparing β-keto sulfones or other functionalized molecules. No biological activity is reported, but its reactivity contrasts with the inertness of 4-Ethylphenylmethylsulfone’s ethyl-phenyl group .
(E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one
Structure: A chromenone derivative with a 4-chlorophenylsulfonylvinyl group. Key Differences:
- Substituents : The electron-withdrawing chlorine and conjugated vinyl group enhance antibacterial and antifungal activity (e.g., against Curvularia luneta).
- Conformational Effects : Crystal packing and C–H⋯O hydrogen bonds alter dihedral angles compared to simpler sulfones like this compound, impacting molecular interactions .
Comparison with Functional Analogs: Sulfonates and Sulfates
4-(Methylsulfonyl)phenyl 4-Methylbenzenesulfonate (4c)
Structure : A sulfonate ester with dual sulfonyl groups.
Key Differences :
- Reactivity : Sulfonates (R-O-SO₂-R') are more hydrolytically labile than sulfones (R-SO₂-R'), serving as leaving groups in organic reactions.
4-Ethylphenyl Sulfate
Structure : A sulfate ester metabolite.
Key Differences :
- Biological Role : Detected in human urine as a gut metabolite, with detection methods (e.g., electrochemical sensors) applicable to sulfones if metabolized.
- Stability : Sulfates are more prone to enzymatic hydrolysis than sulfones, limiting their utility in stable molecular designs .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., ethyl) increase lipophilicity and may enhance membrane permeability, while electron-withdrawing groups (e.g., chloro) improve stability and biological activity .
- Synthetic Utility : Sulfones like this compound are less reactive than sulfonates but offer robustness in harsh reaction conditions, making them suitable for catalytic applications or polymer synthesis.
Biological Activity
4-Ethylphenylmethylsulfone, a sulfone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H12O2S. The sulfone group () is a key feature that contributes to the compound's biological activity. The presence of the ethyl group attached to the phenyl ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of sulfone derivatives. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Sulfone Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | ||
| Candida albicans | 20 |
The data suggests that this compound exhibits moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against common pathogens.
Anti-inflammatory Effects
Sulfones have been noted for their anti-inflammatory effects, which are crucial in treating conditions such as rheumatoid arthritis. In vitro studies have indicated that sulfone derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Case Study: Inhibition of Cytokine Production
In a study involving human peripheral blood mononuclear cells (PBMCs), this compound demonstrated a dose-dependent reduction in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation. The results are summarized below:
Table 2: Cytokine Inhibition by this compound
| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 50 | 55 |
| 100 | 70 | 80 |
These findings indicate that at higher concentrations, the compound significantly inhibits cytokine production, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Sulfones have also been investigated for their anticancer properties. Preliminary studies indicate that certain sulfone derivatives can induce apoptosis in cancer cells.
The mechanism by which sulfone derivatives exert anticancer effects may involve the induction of oxidative stress and modulation of signaling pathways related to cell survival and apoptosis.
Case Study: Apoptosis Induction in Cancer Cells
In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
